molecular formula C44H8F20N4Ni B12960652 Ni(II) meso-Tetra(pentafluorophenyl) porphine

Ni(II) meso-Tetra(pentafluorophenyl) porphine

Cat. No.: B12960652
M. Wt: 1031.2 g/mol
InChI Key: JPDQPQMNIYNDOE-UHFFFAOYSA-N
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Description

Historical Context of Metalloporphyrin Research

Metalloporphyrins have been studied for over two centuries, with early investigations into hemoglobin derivatives in the 19th century laying the groundwork for modern applications. In 1840, Berzelius and Scherer’s work on iron-free hematin marked the first deliberate attempts to isolate porphyrin-like structures. Thudichum’s 1867 purification of "cruentine," a crystalline porphyrin derivative, highlighted the fluorescence and stability of these macrocycles, though their full catalytic potential remained unexplored.

The 20th century saw transformative advances, such as Fischer’s elucidation of heme structures in the 1930s and Shemin’s pioneering work on porphyrin biosynthesis pathways using isotopic labeling in the 1940s. By the 1970s, synthetic metalloporphyrins emerged as biomimetic catalysts, with Groves et al. demonstrating iron porphyrins’ ability to hydroxylate alkanes—a breakthrough that spurred interest in metal-centered reactivity. These studies established metalloporphyrins as versatile scaffolds for oxidation catalysis, setting the stage for nickel- and fluorinated-derivative research in the late 20th and early 21st centuries.

Structural Significance of Pentafluorophenyl Substituents

The pentafluorophenyl groups in Ni(II) meso-Tetra(pentafluorophenyl)porphine confer distinct electronic and steric effects critical to its function. Fluorine’s high electronegativity withdraws electron density from the porphyrin macrocycle, stabilizing the Ni(II) center and enhancing its electrophilicity. This electron-deficient environment mimics second-generation porphyrins, where electronegative substituents improve catalytic longevity by mitigating oxidative degradation.

Additionally, the bulky pentafluorophenyl substituents hinder intermolecular π-π stacking, reducing aggregation and improving solubility in nonpolar solvents. This steric shielding is analogous to strategies employed in manganese- and cobalt-porphyrin catalysts, where bulky groups prevent dimerization and active-site occlusion. The combination of electronic tuning and steric protection makes this nickel porphyrin uniquely suited for applications requiring stable, single-site reactivity.

Table 1: Impact of Pentafluorophenyl Substituents on Porphyrin Properties

Property Effect of Pentafluorophenyl Groups Reference
Electronic Environment Withdraws electron density, stabilizes Ni(II)
Solubility Enhances solubility in organic solvents
Oxidative Stability Reduces degradation via steric/electronic effects

Unique Properties of Nickel-Centered Porphyrin Complexes

Nickel’s d⁸ electronic configuration endows Ni(II) porphyrins with a square-planar geometry, distinguishing them from iron (d⁶) or cobalt (d⁷) analogs. This geometry minimizes axial ligand binding, favoring two-electron redox processes over radical-mediated pathways. For example, nickel porphyrins exhibit lower activity in alkane hydroxylation compared to manganese variants but excel in epoxidation and electron-transfer reactions due to their predictable redox behavior.

The pentafluorophenyl groups further modulate the nickel center’s electron density. Fluorine’s inductive effect lowers the energy of the porphyrin’s π* orbitals, facilitating charge transfer in photochemical applications. In catalytic settings, this electronic tuning enhances the Ni(II) center’s ability to activate substrates like alkenes or oxygen donors, as evidenced by studies on metalloporphyrin-based metal-organic frameworks (MOFs). For instance, nickel porphyrins in ZJU-19 MOFs showed modest activity in alkylbenzene oxidation, underscoring their niche role in selective transformations.

Table 2: Comparative Analysis of Metalloporphyrin Centers

Metal Center d-Electron Count Common Reactivity Fluorinated Derivative Stability
Ni(II) d⁸ Epoxidation High
Fe(III) d⁵ Hydroxylation Moderate
Co(II) d⁷ Oxygenation High

Properties

Molecular Formula

C44H8F20N4Ni

Molecular Weight

1031.2 g/mol

IUPAC Name

nickel(2+);5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

InChI

InChI=1S/C44H8F20N4.Ni/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;/h1-8H;/q-2;+2

InChI Key

JPDQPQMNIYNDOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Ni+2]

Origin of Product

United States

Preparation Methods

Synthesis of the Free Base meso-Tetra(pentafluorophenyl) Porphyrin

The initial step in preparing Ni(II) meso-Tetra(pentafluorophenyl) porphine is the synthesis of the free base porphyrin, 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (TFPP). This compound serves as the ligand precursor for subsequent nickel insertion.

  • Methodology : The free base TFPP is typically synthesized via the Adler-Longo or Lindsey condensation methods, involving the acid-catalyzed condensation of pentafluorobenzaldehyde with pyrrole under controlled conditions. The Lindsey method, which uses milder acid catalysts and often proceeds under inert atmosphere, is preferred for higher yields and purity.

  • Purification : The crude porphyrin is purified by column chromatography on silica gel using dichloromethane/hexane mixtures as eluents, yielding the free base porphyrin as a dark purple solid.

  • Yield and Scale : Multi-gram scale synthesis is feasible with yields typically ranging from 40% to 60%, depending on reaction conditions and purification efficiency.

Metallation with Nickel(II)

The key step to obtain this compound is the insertion of nickel(II) into the free base porphyrin macrocycle.

  • Nickel Source : Commonly used nickel salts include nickel(II) acetate, nickel(II) chloride, or nickel(II) acetylacetonate.

  • Reaction Conditions : Metallation is generally performed by refluxing the free base porphyrin with the nickel salt in high-boiling solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or chloroform/methanol mixtures. Reaction times vary from several hours to overnight to ensure complete metal insertion.

  • Mechanism : The nickel(II) ion coordinates to the four nitrogen atoms of the porphyrin core, displacing the two inner hydrogen atoms of the free base porphyrin, resulting in a square-planar Ni(II) porphyrin complex.

  • Purification : The metallated product is isolated by precipitation or chromatographic techniques, often followed by recrystallization to enhance purity.

  • Yields : Metallation yields are typically high (>80%) when optimized, with the product exhibiting characteristic UV-Vis absorption spectra confirming nickel insertion.

Alternative and Advanced Synthetic Approaches

  • Direct Metallation of Porphyrin Precursors : Some protocols explore direct metallation during or immediately after porphyrin ring formation to streamline synthesis, though this requires careful control to avoid side reactions.

  • Post-Synthetic Modifications : The pentafluorophenyl substituents on the meso positions allow for nucleophilic aromatic substitution reactions, enabling further functionalization after nickel insertion. This can be exploited to tailor solubility or electronic properties.

  • Oxidative and Reductive Steps : In some advanced syntheses, oxidative dihydroxylation and subsequent oxidation steps are employed to modify the porphyrin ring or substituents before metallation, although these are more common in related porphyrin derivatives rather than the direct preparation of this compound.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Notes
Free base TFPP synthesis Pentafluorobenzaldehyde + Pyrrole + Acid CH2Cl2, Hexane Room temp to reflux Several hours 40–60 Lindsey or Adler-Longo method
Nickel(II) metallation Ni(OAc)2 or NiCl2 DMF, DMSO, CHCl3/MeOH Reflux (~100–150°C) 4–24 hours >80 Monitored by UV-Vis spectroscopy
Purification Column chromatography, recrystallization Silica gel, solvents Ambient Variable - Ensures removal of unreacted porphyrin

Research Findings and Characterization

  • Spectroscopic Confirmation : The successful preparation of this compound is confirmed by UV-Vis spectroscopy, showing characteristic Soret and Q bands shifted relative to the free base porphyrin due to metal coordination.

  • Structural Analysis : X-ray crystallography studies reveal a square-planar coordination geometry around the nickel center with the porphyrin ring maintaining planarity, consistent with typical Ni(II) porphyrin complexes.

  • Chemical Stability : The presence of pentafluorophenyl groups enhances the chemical and thermal stability of the complex, making it suitable for various applications requiring robust porphyrin systems.

  • Functionalization Potential : The electron-withdrawing pentafluorophenyl substituents facilitate nucleophilic aromatic substitution reactions, allowing for further derivatization post-metallation, which is valuable for designing porphyrin-based materials.

Chemical Reactions Analysis

Types of Reactions: Ni(II) meso-Tetra(pentafluorophenyl) porphine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution:
Major Products:

Scientific Research Applications

Chemistry: Biology: Medicine: Industry:

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares Ni(II) meso-Tetra(pentafluorophenyl) porphine with structurally related metalloporphyrins:

Compound Substituents Metal Center Molecular Weight (g/mol) Key Properties
This compound pentafluorophenyl Ni(II) 1,031.22 High electron-withdrawing capacity; used in oxygen sensing and catalysis
Ni(II) meso-Tetraphenylporphine phenyl Ni(II) 671.41 Lower stability under oxidation; common in catalytic studies
Ni(II) meso-Tetra(N-methyl-4-pyridyl) porphine tetrachloride N-methyl-4-pyridyl Ni(II) 877.32 Water-soluble; applied in DNA interaction studies and aqueous-phase catalysis
Pt(II) meso-Tetra(pentafluorophenyl) porphine pentafluorophenyl Pt(II) 1,155.20 (estimated) Superior oxygen sensitivity in optical sensors; phosphorescent properties
Pd(II) meso-Tetra(pentafluorophenyl) porphine pentafluorophenyl Pd(II) 1,100.50 (estimated) Higher photocatalytic activity; used in hormone degradation
Zn(II) meso-Tetra(4-N-methylpyridyl) porphine 4-N-methylpyridyl Zn(II) 862.25 (estimated) Strong DNA binding affinity; studied for biological applications
Key Observations:
  • Metal Center Influence: Replacing Ni(II) with Pt(II) or Pd(II) enhances luminescence and photocatalytic efficiency due to heavy-atom effects and altered redox potentials .
  • Substituent Effects : Pentafluorophenyl groups increase lipophilicity and oxidative stability compared to phenyl or pyridyl substituents .
  • Solubility : Pyridyl derivatives (e.g., Ni(II) meso-Tetra(N-methyl-4-pyridyl) porphine tetrachloride) exhibit water solubility, enabling biological applications, whereas fluorinated analogs are more suited for organic-phase reactions .

Functional Comparisons

Oxygen Sensing
  • This compound is less sensitive than Pt(II) or Pd(II) analogs in optical oxygen sensors. For example, Pd(II) meso-Tetra(pentafluorophenyl) porphine (PdTFPP) demonstrates the highest sensitivity (detection limit: ~0.1 ppm O₂), while Ni(II) derivatives are rarely used in this context due to weaker luminescence quenching .
  • In contrast, Pt(II) meso-Tetra(pentafluorophenyl) porphine (PtTFPP) is widely integrated into nanofibers and hydrogels for real-time oxygen monitoring in biological systems, achieving response times <0.5 seconds .
Catalytic Activity
  • Ni(II) porphyrins with fluorinated substituents show enhanced catalytic stability in oxidative environments. For instance, this compound outperforms non-fluorinated analogs (e.g., Ni(II) meso-Tetraphenylporphine) in Heck coupling reactions due to reduced deactivation .
  • Pd(II) meso-Tetra(pentafluorophenyl) porphine excels in photocatalytic degradation of pollutants like estradiol (E2), achieving >90% degradation efficiency under visible light .

Q & A

Q. What synthetic methodologies are recommended for preparing Ni(II) meso-Tetra(pentafluorophenyl)porphine with high purity?

  • Methodological Answer : The synthesis typically involves metallation of the free-base porphyrin precursor. First, prepare meso-Tetra(pentafluorophenyl)porphine via Lindsey's condensation method using pentafluorobenzaldehyde and pyrrole under acidic conditions . Subsequent metallation with Ni(II) salts (e.g., NiCl₂ or Ni(OAc)₂) in refluxing solvents like DMF or THF ensures chelation. Purification via column chromatography (silica gel, CH₂Cl₂/hexane) or recrystallization (CHCl₃/MeOH) is critical to remove unreacted metal salts and byproducts. Monitor reaction progress using UV-Vis spectroscopy (Soret band at ~420 nm for Ni-porphyrins) .

Q. How can researchers verify the structural integrity of Ni(II) meso-Tetra(pentafluorophenyl)porphine post-synthesis?

  • Methodological Answer : Combine spectroscopic and analytical techniques:
  • UV-Vis Spectroscopy : Confirm the Soret band (~420 nm) and Q-bands (500–600 nm) characteristic of Ni(II)-porphyrins.
  • ¹H/¹⁹F NMR : Detect aromatic protons (δ 8–9 ppm) and fluorine substituents (δ −140 to −160 ppm for C₆F₅ groups).
  • Mass Spectrometry (MALDI-TOF or ESI) : Validate molecular ion peaks (e.g., [M]⁺ at m/z ~964 for C₄₄H₁₆F₂₀N₄Ni).
  • Elemental Analysis : Ensure stoichiometric ratios of C, H, N, and F .

Q. What are the primary applications of Ni(II) meso-Tetra(pentafluorophenyl)porphine in optical sensing?

  • Methodological Answer : This porphyrin exhibits strong absorption/emission in the visible range and redox activity, making it suitable for:
  • Oxygen Sensing : Embed in polymer matrices (e.g., polystyrene) for luminescence quenching-based sensors. Optimize film thickness via spin-coating or electrophoretic deposition (EPhD) to control sensitivity .
  • Photodynamic Therapy (PDT) : Evaluate singlet oxygen (¹O₂) generation efficiency using DPBF (1,3-diphenylisobenzofuran) as a probe under controlled light irradiation .

Advanced Research Questions

Q. How do electronic effects of pentafluorophenyl substituents influence the redox properties of Ni(II) porphyrins?

  • Methodological Answer : The electron-withdrawing C₆F₅ groups stabilize the porphyrin macrocycle and modulate redox potentials. Use cyclic voltammetry (CV) in non-aqueous solvents (e.g., CH₂Cl₂ with TBAPF₆ as electrolyte) to compare oxidation/reduction potentials with non-fluorinated analogs (e.g., NiTPP). The first oxidation potential (E₁/₂) typically shifts anodically by 100–200 mV due to decreased electron density at the porphyrin core .

Q. What strategies resolve contradictions in spectroscopic data for Ni(II) porphyrins under varying pH or solvent conditions?

  • Methodological Answer :
  • Variable-Temperature NMR : Investigate aggregation effects in polar solvents (e.g., DMSO) by analyzing line broadening at low temperatures.
  • DFT Calculations : Correlate experimental UV-Vis spectra with computed electronic transitions (e.g., CAM-B3LYP/6-31G* for porphyrin π→π* transitions). Discrepancies in Q-band positions may arise from solvent polarity or axial ligand coordination .

Q. How can Ni(II) meso-Tetra(pentafluorophenyl)porphine be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer :
  • Synthetic Protocol : Use carboxylate or pyridyl-functionalized linkers to coordinate Ni(II) centers. For example, solvothermal synthesis with ZrCl₄ and terephthalic acid derivatives yields porous MOFs.
  • Catalytic Testing : Assess photocatalytic CO₂ reduction activity (e.g., using GC-TCD to quantify CO/H₂ production) under visible light. Compare turnover frequencies (TOFs) with non-fluorinated analogs to evaluate electronic effects .

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